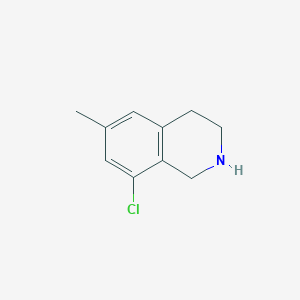

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular formula of this compound is C10H12ClN . The THIQ heterocyclic scaffold is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications

Pharmacological Developments

One prominent area of application is in the development of new pharmacological compounds. Studies have explored the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, focusing on their potential as dopamine uptake inhibitors or dopaminomimetic properties. These compounds have been investigated for their antidepressant action, with specific structural requirements identified for marked activity, such as the presence of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton. Notably, derivatives like 4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline have shown high activity, highlighting the potential for developing new therapeutic agents (Zára-Kaczián et al., 1986).

Antiparasitic Activities

Another significant application is in antiparasitic therapies. The 8-aminoquinoline scaffold, including its derivatives, has been extensively studied for antiparasitic activities, particularly against malaria and pneumocystis pneumonia. These studies have led to the separation of enantiomers from racemic mixtures, with one enantiomer often showing enhanced efficacy and reduced toxicity, providing a pathway for developing safer antiparasitic agents (Nanayakkara et al., 2008).

Material Sciences

In the field of material sciences, derivatives of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline have been explored for their corrosion inhibition properties. Novel heterocyclic compounds based on this moiety, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate and its nitrobenzoate counterpart, have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. These studies offer insights into the development of new corrosion inhibitors for industrial applications (Rbaa et al., 2019).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and thermal studies of divalent transition metal complexes of 8-hydroxyquinoline derivatives. These studies not only provide valuable information on the pharmacological importance of these compounds but also offer insights into their potential applications in various fields, including as antimicrobial agents (Patel & Patel, 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLHWCFKPOITDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)